3-Bromo-6-(trifluoromethoxy)pyridin-2-amine

Catalog No.
S6594058
CAS No.
1361852-29-0
M.F
C6H4BrF3N2O
M. Wt
257.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine

CAS Number

1361852-29-0

Product Name

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine

IUPAC Name

3-bromo-6-(trifluoromethoxy)pyridin-2-amine

Molecular Formula

C6H4BrF3N2O

Molecular Weight

257.01 g/mol

InChI

InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(12-5(3)11)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

VCZRJFLWYWRFPI-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)N)OC(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1Br)N)OC(F)(F)F

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an amine group attached to a pyridine ring. Its molecular formula is C7H5BrF3N, and it is recognized for its unique electronic properties due to the trifluoromethoxy substituent, which enhances its lipophilicity and metabolic stability. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its potential as a pharmaceutical intermediate and building block for more complex organic molecules .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution mechanisms.
  • Coupling Reactions: It can undergo cross-coupling reactions, notably the Suzuki–Miyaura coupling, which allows for the formation of biaryl compounds.
  • Oxidation and Reduction: The amine group can be oxidized or reduced under suitable conditions, leading to various derivatives.

The choice of reagents and conditions significantly influences the products formed in these reactions. For instance, palladium catalysts are commonly employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Research into the biological activity of 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine indicates potential interactions with various biomolecules. The compound's unique trifluoromethoxy group may enhance its binding affinity to specific targets, making it a candidate for further investigation in pharmacological studies. Its mechanism of action typically involves modulation of enzyme activity or receptor interactions, which can be crucial for drug development .

The synthesis of 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine can be achieved through several methods:

  • Suzuki–Miyaura Coupling: This method involves reacting a boronic acid derivative with a halogenated pyridine under palladium catalysis.
  • Bromination: The introduction of the bromine atom can be accomplished using brominating agents such as bromine or N-bromosuccinimide in controlled conditions.
  • Continuous Flow Processes: For industrial production, continuous flow reactors may be utilized to optimize reaction conditions and improve yield and quality .

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine has various applications across different domains:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated as an intermediate in drug synthesis due to its potential biological activity.
  • Agrochemicals: Utilized in developing new agrochemical products with specific properties .

Studies focusing on the interactions of 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine with biological targets are essential for understanding its pharmacological potential. These investigations typically assess binding affinities and the compound's effects on enzymatic activities or receptor modulation. Such studies are crucial for determining the viability of this compound as a lead candidate in drug discovery programs .

Several compounds exhibit structural similarities to 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine, including:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-6-(trifluoromethyl)pyridin-2-amineContains a trifluoromethyl group instead of trifluoromethoxyDifferent electronic properties affecting reactivity
5-Bromo-3-(trifluoromethyl)pyridin-2-amineBromine at the 5-positionPositional isomer affecting chemical behavior
2-Amino-3-bromo-6-methylpyridineLacks trifluoromethoxy groupDifferent reactivity profile

The uniqueness of 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine lies in its trifluoromethoxy substituent, which imparts distinct electronic and steric properties compared to similar compounds. This can significantly influence its reactivity and interactions within chemical and biological systems .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

255.94591 g/mol

Monoisotopic Mass

255.94591 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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